

An In-depth Technical Guide to the Natural Sources of L-Ergothioneine

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Compound of Interest

Compound Name: *Ergone*

Cat. No.: *B1207531*

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A Note on Terminology: The term "**ergone** compound" is not a recognized standard in scientific literature. Based on the query, this guide focuses on L-Ergothioneine (EGT), a naturally occurring amino acid derivative with significant antioxidant properties, which is likely the compound of interest.

Introduction to L-Ergothioneine

L-Ergothioneine (EGT) is a unique sulfur-containing amino acid derived from histidine.^{[1][2][3]} Discovered in 1909 by Charles Tanret in the ergot fungus *Claviceps purpurea*, EGT has since been identified in a variety of organisms.^{[2][4]} Unlike many other antioxidants, EGT is remarkably stable at physiological pH and resistant to autoxidation.^{[4][5]} Animals and plants do not synthesize EGT *de novo*; they must acquire it from dietary sources.^{[6][7][8]} The presence of a specific transporter for EGT in animals, the novel organic cation transporter 1 (OCTN1 or SLC22A4), underscores its physiological importance.^{[6][9][10]} This transporter facilitates the uptake and retention of EGT in tissues prone to high oxidative stress, such as the liver, kidneys, and red blood cells.^{[10][11]}

Natural Sources of L-Ergothioneine

EGT is synthesized primarily by certain fungi and bacteria.^{[4][12][13]} Consequently, these organisms and those that consume them are the principal natural sources of this compound.

Fungi

Mushrooms are the most significant dietary source of EGT, with concentrations varying widely among species.^{[6][9][14][15][16]} Generally, gourmet and wild mushrooms contain substantially higher levels of EGT than common commercially grown varieties.^[16]

Table 1: L-Ergothioneine Content in Various Mushroom Species

Mushroom Species	Common Name	EGT Content (mg/g dry weight)
<i>Pleurotus ostreatus</i>	Oyster Mushroom	0.22 - 3.94 ^[6]
<i>Lentinula edodes</i>	Shiitake	~3.0 ^[6]
<i>Grifola frondosa</i>	Maitake (Hen of the Woods)	~3.0 ^[6]
<i>Boletus edulis</i>	Porcini (King Bolete)	High concentrations ^[14]
<i>Pleurotus citrinopileatus</i>	Golden Oyster Mushroom	High concentrations ^[6]
<i>Lepista nuda</i>	Wood Blewit	Up to 5.54 ^[17]
<i>Agaricus bisporus</i>	White Button, Crimini, Portobello	Lower concentrations ^[14]
<i>Ganoderma</i> species	Reishi	0.06 - 0.08 ^[17]

Note: EGT content can be influenced by cultivation methods and substrate composition.^[9]

Bacteria and Cyanobacteria

Various bacteria, including actinomycetes, cyanobacteria, and methylobacteria, are capable of synthesizing EGT.^{[4][5][18]} These microorganisms contribute to the presence of EGT in soil, from which it can be taken up by plants.^{[19][20]} Some fermented foods may contain EGT due to the metabolic activity of the bacteria used in their production.^{[9][14]} Spirulina, a dried biomass of cyanobacteria, is also a source of EGT.^[9]

Plants

Plants absorb EGT from the soil through their root systems, often facilitated by symbiotic relationships with mycorrhizal fungi.^{[7][14][19][20]} As a result, EGT can be found in various

plant-based foods, though typically at lower concentrations than in mushrooms.[\[21\]](#)

Table 2: L-Ergothioneine Content in Selected Plant-Based Foods

Food Source	Common Name	EGT Content
Oat Bran	-	Moderate levels [2] [22]
Black Beans	-	Moderate levels [2] [15] [22]
Red Kidney Beans	-	Moderate levels [2] [22]
Asparagus	-	Lower levels [14]
Garlic	-	Lower levels [14]

Animal Products

Animals accumulate EGT in their tissues from their diet.[\[8\]](#) Organ meats, such as liver and kidneys, tend to have higher concentrations of EGT.[\[2\]](#)[\[15\]](#)[\[22\]](#)

Table 3: L-Ergothioneine Content in Selected Animal Products

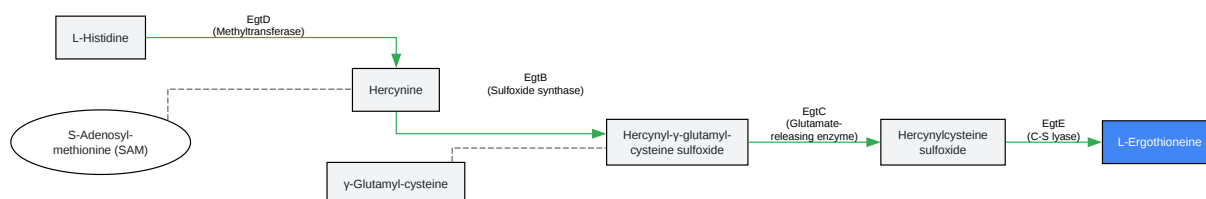
Food Source	EGT Content
Chicken Liver	Higher concentrations [21] [22]
Pork Kidney	Higher concentrations [21] [22]
Eggs	Present, particularly in the yolk [15] [21]
Milk (Human, Cow, Goat)	Present in small amounts [14]

Biosynthesis of L-Ergothioneine

The biosynthesis of EGT has been characterized in several microorganisms and generally involves the methylation of histidine and the subsequent sulfurization.[\[12\]](#)[\[13\]](#)[\[23\]](#) There are both aerobic and anaerobic pathways for EGT synthesis.[\[1\]](#)[\[13\]](#)

Aerobic Biosynthesis in Bacteria (e.g., *Mycobacterium smegmatis*)

In *Mycobacterium smegmatis*, a cluster of five genes (egtA, egtB, egtC, egtD, egtE) is responsible for EGT synthesis.[24] The pathway begins with the methylation of histidine.

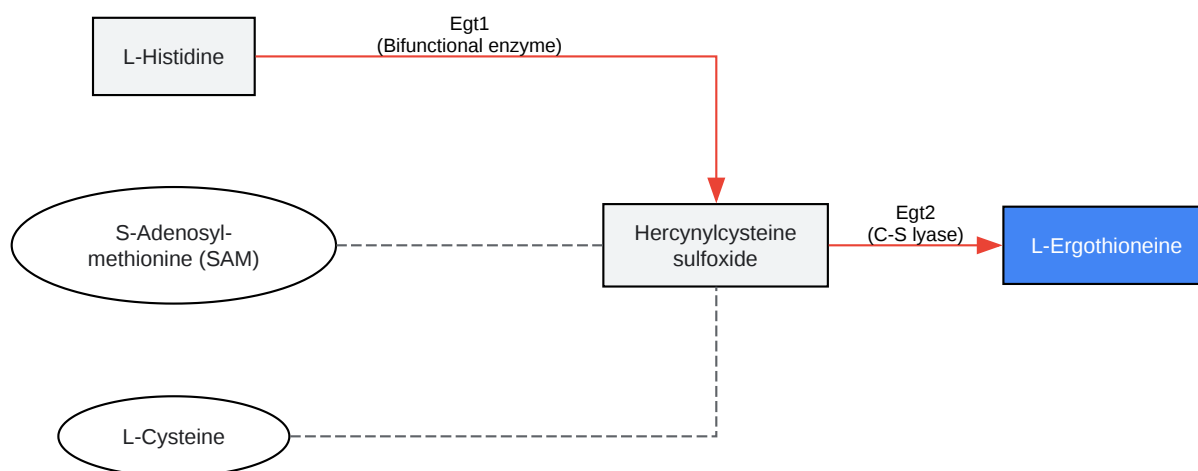


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Bacterial aerobic biosynthesis of L-Ergothioneine.

Aerobic Biosynthesis in Fungi (e.g., *Neurospora crassa*)

The fungal pathway is more streamlined, requiring only two key enzymes, Egt1 and Egt2.[24] Egt1 is a bifunctional enzyme that catalyzes both the methylation of histidine and the formation of a C-S bond with cysteine.[24]



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Fungal aerobic biosynthesis of L-Ergothioneine.

Experimental Protocols

Extraction of L-Ergothioneine from Natural Sources

The extraction of EGT, an intracellular and water-soluble compound, requires cell lysis and a suitable solvent system. Hot water or aqueous ethanol solutions are commonly employed.

Protocol: Hot Water Extraction from Mushroom Mycelia

- **Sample Preparation:** Harvest fresh mycelia by filtration and wash with distilled water to remove residual medium. Lyophilize or use fresh.
- **Extraction:**
 - Suspend a known weight of mycelia (e.g., 1 g) in distilled water at a ratio of 20:1 (mL:g).
 - Heat the suspension to 90°C in a water bath with constant stirring (e.g., 300 rpm) for 30 minutes.
- **Separation:** Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid debris.
- **Collection:** Carefully collect the supernatant containing the extracted EGT.
- **Filtration:** Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.

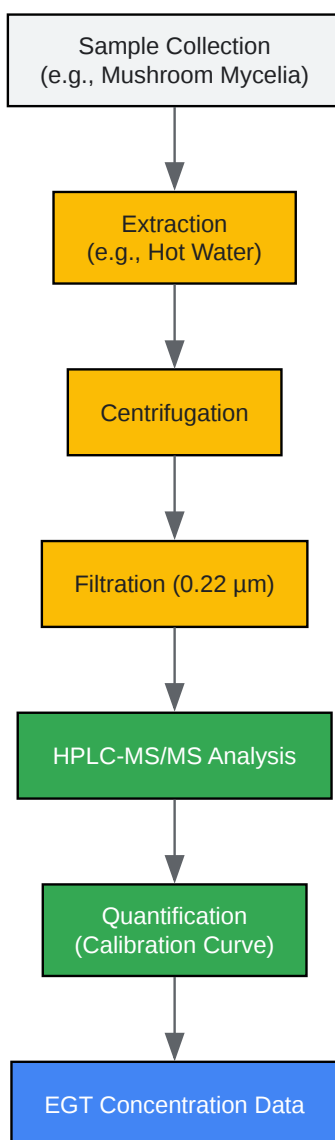
Quantification of L-Ergothioneine

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is the standard method for the quantification of EGT.[\[25\]](#)

Protocol: Quantification by HPLC-MS/MS

- **Chromatographic System:**
 - **Column:** A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining the polar EGT molecule.

- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.
- Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
- Mass Spectrometry Detection:
 - Ionization Source: Electrospray ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
 - Parent Ion (Q1): m/z for EGT.
 - Product Ion (Q3): A specific fragment ion of EGT.
- Quantification:
 - Prepare a calibration curve using certified EGT standards of known concentrations.
 - Inject the filtered extracts and standards into the HPLC-MS/MS system.
 - Integrate the peak area of the EGT-specific MRM transition.
 - Calculate the concentration of EGT in the sample by comparing its peak area to the calibration curve.



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General workflow for EGT extraction and quantification.

Stability of L-Ergothioneine

EGT is a relatively stable molecule, a property that enhances its bioavailability in cooked foods. [\[11\]](#)

- **Thermal Stability:** EGT can withstand typical cooking temperatures, although prolonged exposure to very high heat (above 60°C) can lead to some degradation. [\[11\]](#)[\[26\]](#)

- pH Stability: It is most stable in neutral pH ranges (pH 6-8).[26] Its stability decreases in strongly acidic conditions (pH < 4).[26]
- Light and Oxidative Stability: EGT shows good stability against light.[27][28] As a potent antioxidant, it is susceptible to oxidation, which is its primary degradation pathway.[27] The presence of certain metal ions, like Cu²⁺, can decrease its concentration.[28]

Conclusion

L-Ergothioneine is a physiologically important antioxidant that must be obtained from dietary sources. Fungi, particularly mushrooms, are the most concentrated natural sources of this compound. It is also found in various bacteria, and through the food web, in plants and animal tissues. The biosynthesis of EGT is unique to microorganisms and occurs via distinct pathways in bacteria and fungi. Understanding the natural sources, biosynthesis, and methods for extraction and quantification of EGT is crucial for research into its role in human health and for its potential applications in the nutraceutical and pharmaceutical industries.

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